molecular formula C21H36O B1679162 Pro-drone CAS No. 53905-38-7

Pro-drone

Cat. No. B1679162
CAS RN: 53905-38-7
M. Wt: 304.5 g/mol
InChI Key: LTNBHNLTEGZRFB-UHFFFAOYSA-N
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Description

Pro-drone is a biochemical.

properties

CAS RN

53905-38-7

Product Name

Pro-drone

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

1-(8-methoxy-4,8-dimethylnonyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C21H36O/c1-17(2)20-14-12-19(13-15-20)11-7-9-18(3)10-8-16-21(4,5)22-6/h12-15,17-18H,7-11,16H2,1-6H3

InChI Key

LTNBHNLTEGZRFB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CCCC(C)CCCC(C)(C)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCC(C)CCCC(C)(C)OC

Appearance

Solid powder

Other CAS RN

53905-38-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(8-methoxy-4,8-dimethylnonyl)-4-(1-methylethylbenzene)
2-methoxy-9-(p-isopropylphenyl)-2,6-dimethylnonane
AI 3-36206
MV 678

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The reaction mixture containing 1-(p-isopropylphenyl)-4,8-dimethyl-8-methoxynonan-1-ol as obtained above (Example III) (9.9 g) was submitted to hydrogenolysis by dissolution in an acidic lower alkanol, e.g., methanol (50 ml) and conc. HCl (1 ml) and was then hydrogenated with H2 in the presence of 5% Pd-C (0.4 g). After uptake of hydrogen ceased, the catalyst was removed by filtration with the aid of a filter aid (Celite). The filtrate was washed with aq. NaHCO3, brine and dried over MgSO4. Evaporation of solvent left a yellow oil (8.4 g). Distillation gave the desired product (1-(p-isopropylphenyl)-4,8-dimethyl-8-methoxynonane) (2.8 g, bp. 120°-125°/0.05 torr). The NMR spectrum showed the following signals 1.08 (6H, s), 1.22 (6H, d, J.=6.5 Hz): (CDCl3) 0.88 (3H, d, J=6.5 Hz), 2.60 (2H, t, J=7 Hz), 2.90 (1H, m), 3.14 (3H, s), 7.10 (4H, s).
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1-(p-isopropylphenyl)-4,8-dimethyl-8-methoxynonan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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